molecular formula C11H12N2O3 B3045787 3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one CAS No. 1139-34-0

3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one

Cat. No.: B3045787
CAS No.: 1139-34-0
M. Wt: 220.22 g/mol
InChI Key: FMSUHJDSPXJLBK-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one is a chemical compound with the linear formula C11H12N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The molecular structure of this compound has been determined using nuclear magnetic resonance and mass spectroscopy . The chirality of the compound was implied as S by comparing the optical rotation value of the compound with literature reports of the synthesized compounds .


Chemical Reactions Analysis

The synthesized 3-hydroxyindolin-2-one derivatives, when treated with an inorganic base at high temperature, lead to an interesting o-arylated product of 1,3-cyclohexandione .

Mechanism of Action

One of the known biological activities of 3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one is its inhibitory effect on nitric oxide (NO) production . It demonstrated a 50% inhibitory activity (IC 50) of 34 µm for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Future Directions

The future directions of research on 3-Hydroxy-3-(2-(hydroxyimino)propyl)indolin-2-one could involve further exploration of its biological activities, such as its inhibitory effect on nitric oxide production . Additionally, the development of more efficient synthetic protocols for this compound could also be a focus of future research .

Properties

IUPAC Name

3-hydroxy-3-(2-hydroxyiminopropyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7(13-16)6-11(15)8-4-2-3-5-9(8)12-10(11)14/h2-5,15-16H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSUHJDSPXJLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174890
Record name 1,3-Dihydro-3-hydroxy-3-[2-(hydroxyimino)propyl]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1139-34-0
Record name 1,3-Dihydro-3-hydroxy-3-[2-(hydroxyimino)propyl]-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1139-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3-hydroxy-3-[2-(hydroxyimino)propyl]-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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